molecular formula C16H11NO3 B2625262 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 78364-18-8

1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B2625262
CAS No.: 78364-18-8
M. Wt: 265.268
InChI Key: BALOZOOEIKLLSQ-UHFFFAOYSA-N
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Description

1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H11NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the reactants under reflux to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

1-oxo-2-phenylisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13-9-5-4-8-12(13)14(16(19)20)10-17(15)11-6-2-1-3-7-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALOZOOEIKLLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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